molecular formula C16H14N6O2S B287609 5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B287609
M. Wt: 354.4 g/mol
InChI Key: KCEVDPGHOYSBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways and cellular processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. It has also been reported to modulate neurotransmitter release and synaptic plasticity in the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in lab experiments include its potent inhibitory activity against specific enzymes and its diverse biological effects. However, this compound may exhibit off-target effects and toxicity at higher concentrations, which should be taken into consideration when designing experiments.

Future Directions

For research on 5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile include the investigation of its potential applications in other fields, such as neuropharmacology and immunology. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents. Furthermore, the elucidation of the precise mechanisms underlying its biological effects may provide insights into the pathogenesis of various diseases.

Synthesis Methods

The synthesis of 5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves the reaction of 2-methoxyphenol, 4-chloro-6-(methylthio)pyrimidine, and ethyl cyanoacetate in the presence of a base and a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and condensation, to yield the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been investigated for its antitumor, anti-inflammatory, and analgesic properties.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-amino-1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6O2S/c1-23-11-5-3-4-6-12(11)24-14-7-13(19-9-20-14)22-15(18)10(8-17)16(21-22)25-2/h3-7,9H,18H2,1-2H3

InChI Key

KCEVDPGHOYSBMH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N

Canonical SMILES

COC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N

Origin of Product

United States

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